N-(3-Phenylcyclobutyl)prop-2-enamide
Description
N-(3-Phenylcyclobutyl)prop-2-enamide is a synthetic acrylamide derivative characterized by a cyclobutane ring substituted at the nitrogen atom with a phenyl group.
Properties
IUPAC Name |
N-(3-phenylcyclobutyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-2-13(15)14-12-8-11(9-12)10-6-4-3-5-7-10/h2-7,11-12H,1,8-9H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEFSHDRQSNJFNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CC(C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Phenylcyclobutyl)prop-2-enamide can be achieved through several methods. One common approach involves the electrophilic activation of amides, which allows for the direct synthesis of enamides . This method typically involves the use of specific reagents and catalysts to facilitate the reaction under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques that optimize yield and purity. These methods often include the use of high-pressure reactors and continuous flow systems to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(3-Phenylcyclobutyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3-Phenylcyclobutyl)prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research may explore its potential therapeutic effects and mechanisms of action.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Phenylcyclobutyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. Detailed studies are required to elucidate the exact pathways and targets involved .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogues
Structural Analogues and Substitution Patterns
The substituents on the phenyl ring and the nature of the N-alkyl/aryl group critically determine the biological and physicochemical behavior of prop-2-enamides. Key analogues include:
Table 1: Structural Analogues and Key Features
Comparison with N-(3-Phenylcyclobutyl)prop-2-enamide :
Pharmacological Activity
Antimicrobial Activity
- Compound 10 () demonstrated potent bactericidal activity against Staphylococcus aureus and Mycobacterium tuberculosis, outperforming ampicillin. Meta-substitution (R1 = 3-F, 4-CF3) was critical for activity, suggesting that electron-withdrawing groups enhance target binding .
- Implications for this compound : The cyclobutyl group’s steric bulk may hinder interactions with bacterial enzymes compared to planar aromatic substituents. However, its rigidity could improve metabolic stability.
Anti-Inflammatory Activity
Physicochemical Properties
- Lipophilicity (logD7.4): In , halogenated compounds (e.g., compound 10, R1=3-F,4-CF3) exhibited higher logD values (∼3.5–4.0) compared to non-halogenated analogues. Cyclobutyl derivatives are expected to have moderate logD values (∼2.5–3.0), favoring membrane permeability but requiring optimization for CNS penetration .
- Synthetic Accessibility : Cyclobutyl-containing compounds often require specialized ring-closing strategies (e.g., [2+2] cycloadditions), whereas halogenated aryl derivatives (e.g., compound 2f) are synthesized via direct amidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
